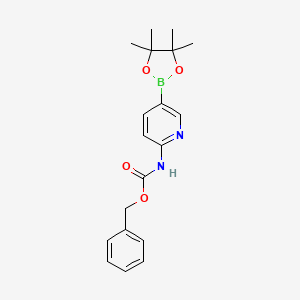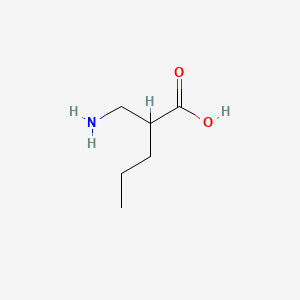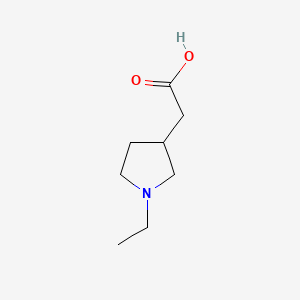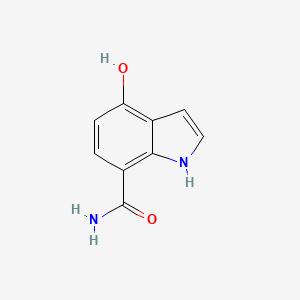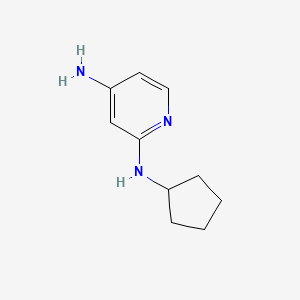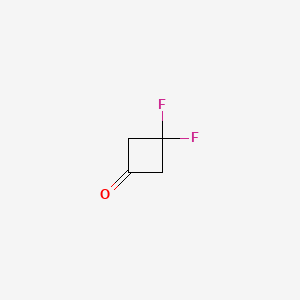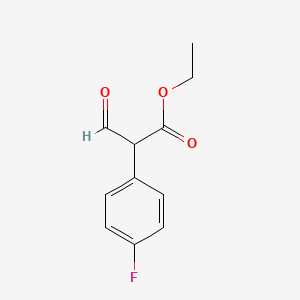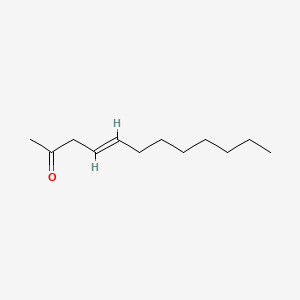
Linderone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linderone is a bio-active isolate of Lindera lucida . It is a compound with the molecular formula C16H14O5 .
Synthesis Analysis
The synthesis of this compound has been accomplished in only three steps by a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of this compound into bi-linderone has been discovered, which may give clues to the biosynthetic pathway for bi-linderone .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopentenedione core with methoxy groups at positions 4 and 5, a phenylpropenoyl group at position 2, and a hydroxy group at position 3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.3 g/mol . It is an orange crystal .Scientific Research Applications
Insulin Sensitivity Improvement : Bi-linderone, isolated from Lindera aggregata, exhibits significant activity against glucosamine-induced insulin resistance in HepG2 cells (Wang, Gao, Zhang, & Liu, 2010).
Anti-Inflammatory and Anti-Neuroinflammatory Effects : Compounds from Lindera erythrocarpa, including linderaspirone A, bi-linderone, and demethoxy-bi-linderone, show potential in treating neuroinflammatory diseases by inhibiting pro-inflammatory proteins and factors (Yoon, Lee, Liu, Lee, & Lee, 2022).
Antioxidant and Anticancer Activity : this compound A and other compounds from Lindera oxyphylla demonstrate significant antioxidant activity, with potential implications for cancer treatment (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).
Potential in Breast Cancer Treatment : Methyl this compound from Lindera erythrocarpa shows efficacy in inhibiting metastasis-related factors in breast cancer cells, suggesting its potential in treating breast cancer metastasis (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).
Chemical Synthesis Studies : Research has been conducted on the synthesis of this compound and methyl-inderone, contributing to the understanding of their chemical structures and potential synthetic applications (Lee & Tan, 1967).
Hepatoprotective Activity : New sesquiterpene lactones from Lindera aggregata, including linderagalactones, have shown hepatoprotective activity against oxidative damages in HepG2 cells (Gan, Zheng, Mo, Liu, Li, & Zhou, 2009).
Pesticide Discovery : N-amino-maleimide derivatives, based on the structure of this compound, have been synthesized and shown potential as pesticides with significant antifungal and insecticidal activities (Song, Liu, Chen, Zhang, & Sun, 2018).
Mechanism of Action
Target of Action
Linderone primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of pro-inflammatory prostaglandins .
Mode of Action
This compound interacts with its targets by suppressing their activity. It inhibits the lipopolysaccharide (LPS)-induced activation of iNOS and COX-2, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha, interleukin-6, and prostaglandin E-2 .
Biochemical Pathways
This compound affects the NF-κB and Nrf2 pathways . It inhibits the LPS-induced activation of p65 nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, it activates the translocation of nuclear factor E2-related factor 2 (Nrf2), which induces the expression of heme oxygenase-1, a cytoprotective enzyme .
Result of Action
This compound’s suppression of iNOS and COX-2 leads to a decrease in the production of pro-inflammatory cytokines . This results in anti-inflammatory and anti-neuroinflammatory effects, which could potentially be beneficial in the treatment of neurodegenerative diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, can induce the activation of iNOS and COX-2, which this compound subsequently inhibits . The specific influence of other environmental factors on this compound’s action, efficacy, and stability requires further investigation.
Biochemical Analysis
Biochemical Properties
Linderone interacts with various enzymes and proteins in biochemical reactions. It has been found to suppress lipopolysaccharide (LPS)-induced inducible nitric oxide synthase and cyclooxygenase-2, which are key enzymes involved in inflammation . The nature of these interactions involves the inhibition of these enzymes, reducing the production of pro-inflammatory cytokines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In BV2 cells, a type of microglia, this compound has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, and prostaglandin E-2 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. It inhibits the activation of p65 nuclear factor-kappa B, a protein complex that controls DNA transcription and cytokine production . Furthermore, this compound activates the translocation of nuclear factor E2-related factor 2 and induces the expression of heme oxygenase-1 . These actions at the molecular level contribute to its antioxidant and anti-neuroinflammatory effects .
Properties
IUPAC Name |
(E)-dodec-4-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAFZXASVXYNM-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


